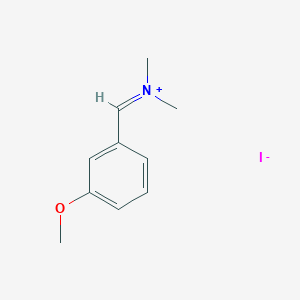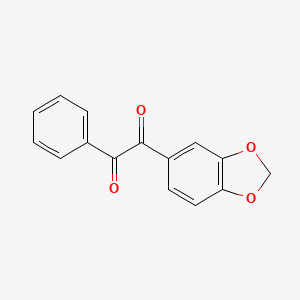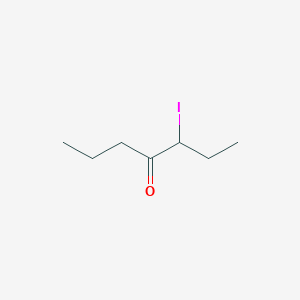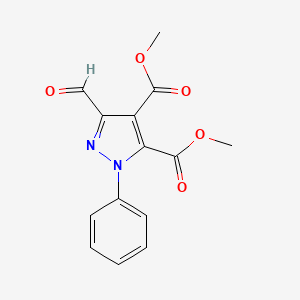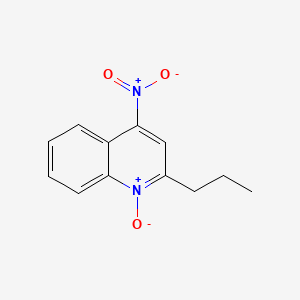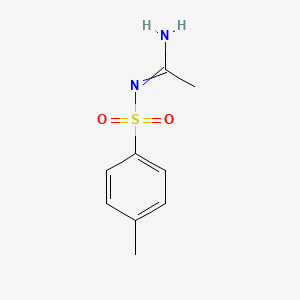
N'-(4-methylphenyl)sulfonylethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-methylphenyl)sulfonylethanimidamide is an organic compound with the molecular formula C9H12N2O2S. It is a member of the sulfonyl amidine family, which is known for its significant role in medicinal chemistry and as synthetic intermediates for various drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-(4-methylphenyl)sulfonylethanimidamide can be synthesized through several methods. One common approach involves the direct reaction of sulfonyl azides with amines under transition metal- and catalyst-free conditions. This green synthesis method proceeds via in situ aerobic oxidation of amines under reflux conditions . Other methods include:
- Condensation of amides with sulfonylamides .
- Cu-catalyzed three-component coupling reactions of sulfonyl azides, alkynes, and secondary amines .
- Pd-catalyzed carbonylation/coupling of sulfonylazides and substituted amides .
- Cross-coupling reaction of sulfonyl azides with tertiary amines .
Industrial Production Methods
Industrial production methods for N’-(4-methylphenyl)sulfonylethanimidamide typically involve large-scale synthesis using the aforementioned methods, with a focus on optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-methylphenyl)sulfonylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the sulfonyl group is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines or other functional groups.
Aplicaciones Científicas De Investigación
N’-(4-methylphenyl)sulfonylethanimidamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N’-(4-methylphenyl)sulfonylethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis[(2-methylphenyl)sulfonyl]ethylenediamine .
- N,N’-propanediyl-bis-benzenesulfonamide .
- 4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide .
Uniqueness
N’-(4-methylphenyl)sulfonylethanimidamide is unique due to its specific structural features and the presence of the sulfonyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
87185-90-8 |
|---|---|
Fórmula molecular |
C9H12N2O2S |
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
N'-(4-methylphenyl)sulfonylethanimidamide |
InChI |
InChI=1S/C9H12N2O2S/c1-7-3-5-9(6-4-7)14(12,13)11-8(2)10/h3-6H,1-2H3,(H2,10,11) |
Clave InChI |
AATHMSXPRMZWAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Diphenylspiro[1,3-dithiolane-4,9'-xanthene]](/img/structure/B14423012.png)

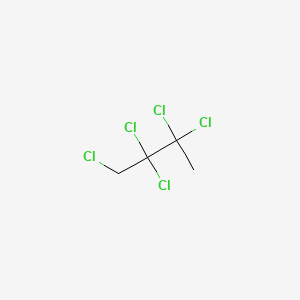
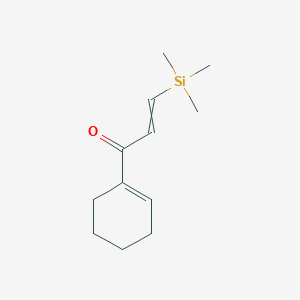
![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)
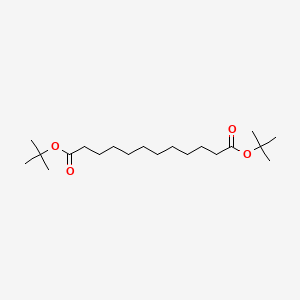
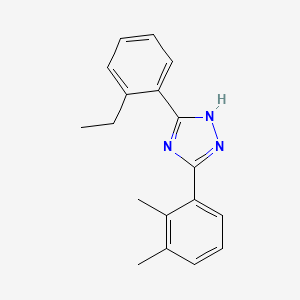
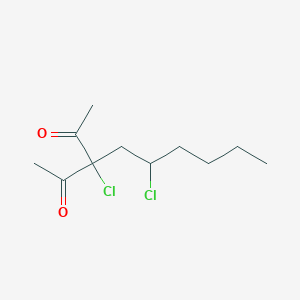
![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
